molecular formula C13H10ClNO2 B6399669 3-Amino-5-(4-chlorophenyl)benzoic acid CAS No. 1261933-50-9

3-Amino-5-(4-chlorophenyl)benzoic acid

Cat. No.: B6399669
CAS No.: 1261933-50-9
M. Wt: 247.67 g/mol
InChI Key: HQBJKAOYJWSABO-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-chlorophenyl substituent at the 5-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBJKAOYJWSABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689570
Record name 5-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-50-9
Record name 5-Amino-4′-chloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chlorophenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorobenzonitrile.

    Amination: The nitrile group is converted to an amine group through a reduction reaction using hydrogen gas and a suitable catalyst such as palladium on carbon.

    Carboxylation: The resulting 4-chloroaniline undergoes carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature in the presence of a base like potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Nitro-derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position Variations

5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid (3e)

  • Molecular Formula: C₁₃H₉Cl₂NO₂
  • Melting Point : 227–230°C
  • Key Differences: The amino group is at the 2-position instead of the 3-position, and an additional chlorine substituent is present at the 5-position. This structural variation enhances thermal stability compared to simpler benzoic acid derivatives .

4-Amino-2-chlorobenzoic acid

  • Molecular Formula: C₇H₆ClNO₂
  • Melting Point : 210–215°C
  • Key Differences: The amino and chlorine groups are at the 4- and 2-positions, respectively.

Functional Group Variations

3-Amino-5-(methylsulfonyl)benzoic acid

  • Molecular Formula: C₈H₉NO₄S
  • Key Differences: A methylsulfonyl group replaces the 4-chlorophenyl substituent.

4-(4-Amino-2-fluorophenyl)benzoic acid

  • Molecular Formula : C₁₃H₉ClO₃
  • Key Differences : A fluorophenyl group replaces the chlorophenyl moiety. Fluorine’s electronegativity may enhance binding affinity in biological systems compared to chlorine .

Comparison with Heterocyclic Analogs

Thiophene-Based Derivatives

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

  • Molecular Formula: C₁₁H₈ClNO₂S
  • Key Differences: The benzene ring is replaced with a thiophene ring.

Methyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate

  • CAS : 91076-93-6
  • Market Data: Actively traded in regional markets (Europe, Asia, North America), indicating industrial relevance. The esterification of the carboxylic acid group improves volatility for synthetic applications .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications
3-Amino-5-(4-chlorophenyl)benzoic acid C₁₃H₁₀ClNO₂ 3-NH₂, 5-(4-Cl-C₆H₄) Not Reported Pharmaceutical intermediates
5-Chloro-2-[(4-Cl-Ph)amino]benzoic acid (3e) C₁₃H₉Cl₂NO₂ 2-NH-(4-Cl-C₆H₄), 5-Cl 227–230 Antiviral research
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 4-NH₂, 2-Cl 210–215 Chemical synthesis
3-Amino-5-(methylsulfonyl)benzoic acid C₈H₉NO₄S 3-NH₂, 5-SO₂Me Not Reported Solubility studies
Methyl 3-Amino-5-(4-Cl-Ph)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S Thiophene ring, ester group Market data Industrial chemical

Key Research Findings

  • Halogen Effects : Chlorophenyl-substituted benzoic acids (e.g., compound 3e) show higher melting points than their fluorophenyl counterparts, likely due to stronger intermolecular interactions .
  • Market Trends : Thiophene derivatives of the target compound are commercially significant, with active regional markets in Asia and Europe .

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